[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that is part of a broader class of triazolopyridines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The triazolopyridine core structure is known for its presence in various pharmacologically active molecules, which has prompted extensive research into their synthesis and chemical properties.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of analogues with different substituents at the 3-position . Another method reported for the synthesis of related 1,2,4-triazolo[1,5-a]pyridines is a metal-free strategy using phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features high yields and short reaction times . Additionally, a one-pot synthesis from thiosemicarbazides has been described, where the formation of hydrogen bonding anion receptors is critical for the reaction cascade leading to the triazolo pyridines .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine-3-thiol and its derivatives is characterized by the triazolopyridine core, which can be functionalized at various positions to yield compounds with different properties. The synthesis methods mentioned provide access to analogues with diverse substituents, which can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridines is influenced by the presence of the triazole ring and the pyridine moiety. These structures can participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions. The triazole ring can act as a ligand in coordination chemistry, while the pyridine nitrogen can be a site for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties of these compounds, such as ionization potential and affinity, can be studied through electrochemical methods, providing insights into their reactivity and potential applications in materials science .
Scientific Research Applications
Synthesis and Structure
- [1,2,4]Triazolopyridines have significant pharmaceutical applications due to their biological activity. Studies like those by El-Kurdi et al. (2021) focus on the efficient synthesis of such compounds, highlighting their structural characterization using various techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).
Biological Activities and Applications
- Gandikota et al. (2017) describe the wide range of biological activities of [1,2,4]Triazolopyridine derivatives, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, herbicidal, and antioxidant properties. These derivatives also show effectiveness against various microorganisms and possess gastrointestinal and chemotherapeutic activities (Gandikota et al., 2017).
Herbicidal Activities
- Liu et al. (2015) report the synthesis of novel [1,2,4]Triazolopyridine derivatives, exhibiting good herbicidal activity against a range of weeds. The study also includes structure-activity relationship analysis through molecular field analysis (Liu et al., 2015).
Antifungal Activity
- The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has been shown to exhibit antifungal activities against various fungal species, as detailed by Wang et al. (2018) (Wang et al., 2018).
Antibacterial Activity
- Sanad et al. (2021) discuss [1,2,4]Triazolopyridine derivatives with potent inhibitory activities against bacterial strains, particularly Gram-positive bacteria (Sanad et al., 2021).
Electroluminescent Properties
- Kang et al. (2017) explore the use of [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials in red phosphorescent organic light-emitting diodes, highlighting their high triplet energy and appropriate energy levels for charge transportation (Kang et al., 2017).
Future Directions
The future directions for “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” research involve further optimization of the compound’s potency, metabolic stability, and selectivity . There is also interest in exploring the additional roles that IDO1 mediates beyond its catalytic activity . This could potentially lead to the development of new therapeutic strategies for cancer immunotherapy .
properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDNIPQCWNIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219772 | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |
CAS RN |
6952-68-7 | |
Record name | 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6952-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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